molecular formula C22H19ClN6O2 B2817615 3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921556-29-8

3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2817615
CAS No.: 921556-29-8
M. Wt: 434.88
InChI Key: FSQHTTBLCDAZOI-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds are known to exhibit a variety of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound, like other triazolo-pyrimidine derivatives, contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This allows it to readily bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Sucharitha et al. (2021) focused on the synthesis of novel fused triazolo purine derivatives, demonstrating significant anticancer activity against several human cancer cell lines. These compounds were synthesized using a one-vessel approach, and their biological evaluation indicated potent anti-proliferative activity, comparable to standard drugs like doxorubicin. The study also included molecular docking to complement experimental findings, suggesting these compounds' mechanism of action might be related to their structure-activity relationship (E. Ramya Sucharitha et al., 2021).

Anticancer, Anti-HIV, and Antimicrobial Activities

Another research by Ashour et al. (2012) explored the synthesis of triazolo[4,3-e]purine derivatives and their in vitro activities against cancer, HIV-1, and microbes. This study highlighted the compound's considerable activity against melanoma and lung cancer cell lines, moderate anti-HIV activity, and significant antimicrobial efficacy against various pathogens. Such findings underscore the therapeutic potential of triazolo purine derivatives in addressing a range of diseases (F. Ashour et al., 2012).

Green Chemistry Approaches to Synthesis

Research on green chemistry methodologies for synthesizing triazolo purine derivatives has also been reported. Karami et al. (2015) developed an environmentally friendly synthesis of dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, emphasizing the importance of sustainable practices in chemical synthesis. This study demonstrates the potential of using green chemistry principles to create biologically active triazolo purine derivatives, highlighting a commitment to reducing the environmental impact of chemical research (B. Karami et al., 2015).

Mechanism of Action

The compound is a novel CDK2 inhibitor, which makes it an appealing target for cancer treatment . It targets tumor cells in a selective manner . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Future Directions

The compound shows promising results as a CDK2 inhibitor, making it a potential candidate for cancer treatment . Future research could focus on further investigations of its anti-proliferative properties and potential applications in cancer therapy .

Properties

IUPAC Name

8-(4-chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-13-6-4-5-7-15(13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)14-8-10-16(23)11-9-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQHTTBLCDAZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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